molecular formula C22H14ClN3O3 B4921552 3-(4-chlorophenyl)-5-(2-nitrobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

3-(4-chlorophenyl)-5-(2-nitrobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

Katalognummer B4921552
Molekulargewicht: 403.8 g/mol
InChI-Schlüssel: BCDPERDUAALSBI-XMHGGMMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-chlorophenyl)-5-(2-nitrobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one, commonly known as CNB-001, is a novel compound that has shown promising results in scientific research for its potential therapeutic applications. CNB-001 belongs to the class of imidazolone derivatives and has been synthesized using various methods.

Wirkmechanismus

The mechanism of action of CNB-001 is not fully understood, but it is believed to act by inhibiting the activity of pro-inflammatory enzymes, reducing oxidative stress, and modulating the activity of neurotransmitters in the brain. CNB-001 has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons.
Biochemical and Physiological Effects:
CNB-001 has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain. It has also been found to reduce oxidative stress by increasing the levels of glutathione peroxidase (GPx) and superoxide dismutase (SOD) in the brain. CNB-001 has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using CNB-001 in lab experiments is its ability to cross the blood-brain barrier, making it an effective candidate for the treatment of neurological disorders. The limitations of using CNB-001 in lab experiments include its low solubility and stability, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the research on CNB-001. One of the directions is to study its potential therapeutic effects in other neurological disorders such as multiple sclerosis and traumatic brain injury. Another direction is to optimize the synthesis method of CNB-001 to improve its solubility and stability. The development of novel drug delivery systems for CNB-001 is also a potential future direction for its clinical application. Further studies are needed to fully understand the mechanism of action of CNB-001 and its potential side effects.
Conclusion:
In conclusion, CNB-001 is a novel compound that has shown potential therapeutic effects in various scientific research studies. Its neuroprotective and anti-inflammatory properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The future directions for the research on CNB-001 include studying its potential therapeutic effects in other neurological disorders, optimizing its synthesis method, and developing novel drug delivery systems. Further studies are needed to fully understand the mechanism of action of CNB-001 and its potential side effects.

Synthesemethoden

CNB-001 has been synthesized using several methods, including the reaction of 4-chloroaniline with 2-nitrobenzaldehyde in the presence of sodium methoxide, followed by the reaction with 2-phenyl-4,5-dihydro-1H-imidazole-4,5-dione. Another method involves the reaction of 2-nitrobenzaldehyde with 4-chloroaniline in the presence of acetic anhydride, followed by the reaction with 2-phenyl-4,5-dihydro-1H-imidazole-4,5-dione. The yield of CNB-001 obtained using these methods ranges from 60-80%.

Wissenschaftliche Forschungsanwendungen

CNB-001 has shown potential therapeutic effects in various scientific research studies. It has been found to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CNB-001 has also shown anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and chronic pain.

Eigenschaften

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-[(2-nitrophenyl)methylidene]-2-phenylimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O3/c23-17-10-12-18(13-11-17)25-21(15-6-2-1-3-7-15)24-19(22(25)27)14-16-8-4-5-9-20(16)26(28)29/h1-14H/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDPERDUAALSBI-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)N2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C(=O)N2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.